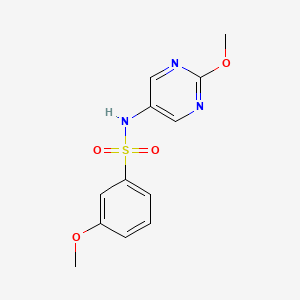

![molecular formula C19H17N3O4S B2669146 N-([2,4'-bipyridin]-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 2034321-29-2](/img/structure/B2669146.png)

N-([2,4'-bipyridin]-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-([2,4’-bipyridin]-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide” is a complex organic compound that likely contains a sulfonamide functional group . Sulfonamides are a class of synthetic antimicrobial drugs that are used as broad-spectrum treatments for human and animal bacterial infections . They are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group .

Synthesis Analysis

The synthesis of sulfonamides and related compounds has been a topic of interest in the field of organic chemistry . Sulfonimidates, which are organosulfur species bearing a tetrahedral sulfur center, have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates . They can be synthesized from sulfur (II), sulfur (IV), and sulfur (VI) reagents .Molecular Structure Analysis

Sulfonamides have a distinct structure characterized by the existence of a sulfanilamide group and a distinct 6- or 5-membered heterocyclic ring . The structure of the specific compound “N-([2,4’-bipyridin]-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide” would likely contain these features, along with additional structural elements related to the bipyridin and dihydrobenzo[b][1,4]dioxine components.Chemical Reactions Analysis

Sulfonamides can undergo a variety of chemical reactions. A novel arylation of sulfonamides with boronic acids to afford numerous diaryl sulfones via a visible light-mediated N–S bond cleavage has been described . This reaction is different from the typical transition-metal-catalyzed C(O)–N bond activation .Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Activity

A study by Abbasi et al. (2016) focused on the synthesis of N-substituted sulfonamides bearing the benzodioxane moiety. This research aimed to explore their antibacterial potential against various Gram-negative and Gram-positive strains. The compounds were synthesized through reactions involving N-2,3-dihydrobenzo[1,4]dioxin-6-amine and further modifications, and were found to exhibit potent therapeutic potential against the tested bacterial strains (Abbasi et al., 2016).

Enzyme Inhibition and Antimicrobial Properties

Irshad et al. (2019) reported the design, synthesis, and biological evaluation of sulfonamides possessing the 1,4-benzodioxane nucleus. These compounds were assessed for their inhibitory activity against butyrylcholinesterase (BChE), acetylcholinesterase (AChE), and lipoxygenase (LOX) enzymes. The study revealed moderate to good activity against these enzymes, highlighting the compounds' potential therapeutic utility. Some derivatives also demonstrated proficient antimicrobial activities, offering a promising direction for developing new antimicrobial agents (Irshad et al., 2019).

Wirkmechanismus

While the specific mechanism of action for “N-([2,4’-bipyridin]-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide” is not provided in the search results, sulfonamides in general exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydropteroate synthetase . These activities allow them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Eigenschaften

IUPAC Name |

N-[(2-pyridin-4-ylpyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O4S/c23-27(24,16-3-4-17-18(12-16)26-11-10-25-17)22-13-15-2-1-7-21-19(15)14-5-8-20-9-6-14/h1-9,12,22H,10-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGYRUFZCQYMDMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=C(N=CC=C3)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2669063.png)

![3-Bromo-4-[1-(4-fluoro-3-methylphenyl)sulfonylpyrrolidin-3-yl]oxypyridine](/img/structure/B2669065.png)

![2-[(4-methylpiperidin-1-yl)carbonyl]-4-[4-(methylsulfonyl)phenyl]-4H-1,4-benzothiazine 1,1-dioxide](/img/structure/B2669068.png)

![3-Chloro-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B2669070.png)

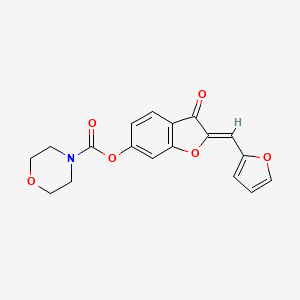

![ethyl 2-(1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2669071.png)

![N-[(4-fluorobenzyl)oxy]urea](/img/structure/B2669072.png)

![Spiro[cyclopropane-1,3'-pyrrolo[2,3-C]pyridin]-2'(1'H)-one](/img/structure/B2669073.png)

![2-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2669074.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2669076.png)

![N-[(2-chlorophenyl)methyl]-2-[7-oxo-3-(phenylmethyl)-6-triazolo[4,5-d]pyrimidinyl]acetamide](/img/structure/B2669082.png)

![2,2-Bis[(4S)-4-benzyl-2-oxazolin-2-yl]propane](/img/structure/B2669083.png)

![2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2669085.png)